3-(difluoromethyl)-1H-pyrazole hydrochloride
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Overview
Description
3-(Difluoromethyl)-1H-pyrazole hydrochloride: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the difluoromethyl group in this compound enhances its chemical properties, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(difluoromethyl)-1H-pyrazole hydrochloride typically involves the difluoromethylation of pyrazole derivatives. One common method is the reaction of pyrazole with difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydride in an aprotic solvent such as dimethyl sulfoxide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound often involves large-scale difluoromethylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product. The use of metal-based catalysts, such as copper or palladium, can further enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Difluoromethyl)-1H-pyrazole hydrochloride can undergo oxidation reactions to form difluoromethylated pyrazole oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of difluoromethylated pyrazole amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Difluoromethylated pyrazole oxides.
Reduction: Difluoromethylated pyrazole amines.
Substitution: Various difluoromethylated pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(Difluoromethyl)-1H-pyrazole hydrochloride is used as a building block in the synthesis of more complex organic molecules. Its unique chemical properties make it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of difluoromethyl groups on biological systems. It serves as a model compound to investigate the interactions of difluoromethylated molecules with enzymes and receptors .
Medicine: Its difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the binding affinity of the compound to enzymes and receptors, leading to increased biological activity. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target .
Comparison with Similar Compounds
3-(Trifluoromethyl)-1H-pyrazole hydrochloride: Contains a trifluoromethyl group instead of a difluoromethyl group.
3-(Chloromethyl)-1H-pyrazole hydrochloride: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness: 3-(Difluoromethyl)-1H-pyrazole hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C4H5ClF2N2 |
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Molecular Weight |
154.54 g/mol |
IUPAC Name |
5-(difluoromethyl)-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C4H4F2N2.ClH/c5-4(6)3-1-2-7-8-3;/h1-2,4H,(H,7,8);1H |
InChI Key |
OHCFGHWFPPVZFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)C(F)F.Cl |
Origin of Product |
United States |
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